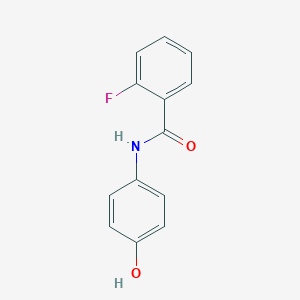

2-fluoro-N-(4-hydroxyphenyl)benzamide

Beschreibung

Eigenschaften

CAS-Nummer |

198879-79-7 |

|---|---|

Molekularformel |

C13H10FNO2 |

Molekulargewicht |

231.22 g/mol |

IUPAC-Name |

2-fluoro-N-(4-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C13H10FNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) |

InChI-Schlüssel |

AKKFSDWDYOTCTP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)F |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Antiviral Activity: Substituent Effects

Table 1: Antiviral Activity of Fluorinated Benzamides

*Derivative of 2-fluoro-N-(4-hydroxyphenyl)benzamide.

- Key Findings: The addition of a cyclopropyl group to the parent compound improves antiviral efficacy by enhancing RRM2 binding affinity .

Cytotoxicity and Selectivity

Table 2: Cytotoxicity Profiles

- Key Findings: Compound 17, a hydroxyamino-modified derivative, demonstrates high selectivity for cancer cells over normal cells, attributed to its ability to inhibit histone deacetylases (HDACs) and poly-ADP-ribose polymerases (PARPs) simultaneously .

Kinase Inhibition and Selectivity

- Kinase Inhibitors () :

- Derivatives like CCG258205 (14an) and CCG258206 (14ap) exhibit >95% purity and sub-micromolar potency against G protein-coupled receptor kinases (GRKs). Their selectivity is driven by pyridinyl-ethyl substituents, which optimize hydrophobic interactions.

- Compared to these, 2-fluoro-N-(4-hydroxyphenyl)benzamide lacks a pyridinyl group, suggesting divergent target profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.